3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
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Overview
Description
3,4-dihydro-2H-1-benzopyran-4-carbaldehyde, also known as 4-chromanecarbaldehyde, is an organic compound with the molecular formula C10H10O2. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dihydro-2H-1-benzopyran-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. This multicomponent reaction (MCR) is favored for its high efficiency, atom economy, and green reaction conditions . Another method involves the reaction of β-phenoxypropionic acid with phosphorus pentoxide in phosphoric acid, followed by extraction and distillation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-1-benzopyran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
Oxidation: 3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
Reduction: 3,4-dihydro-2H-1-benzopyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-dihydro-2H-1-benzopyran-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive, allowing the compound to participate in numerous reactions that can modify its structure and function. These reactions can target specific molecular pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran-3-carbaldehyde: Similar structure but with the aldehyde group at a different position.
3,4-dihydro-2H-pyran: A simpler structure without the benzene ring, used as a protecting group for alcohols.
3,4-dihydro-2H-1-benzopyran-2-one:
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDMIRVAFTNRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21503-04-8 |
Source
|
Record name | 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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